15beta-Hydroxyprogesterone
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Overview
Description
15beta-Hydroxyprogesterone is a steroid hormone derived from progesterone, characterized by the substitution of a hydroxy group at the 15beta position. This modification results in the chemical formula C21H30O3 . It is a significant compound in various biological processes and has been studied for its unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 15beta-Hydroxyprogesterone can be synthesized through the hydroxylation of progesterone. The enzyme steroid 15beta-monooxygenase, particularly from Bacillus megaterium, catalyzes this reaction. The reaction involves the conversion of progesterone to this compound using reduced ferredoxin and oxygen .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the enzymatic hydroxylation process is a potential method for large-scale production. This method leverages the specificity and efficiency of the enzyme steroid 15beta-monooxygenase.
Chemical Reactions Analysis
Types of Reactions: 15beta-Hydroxyprogesterone undergoes various chemical reactions, including:
Oxidation: The hydroxy group at the 15beta position can be oxidized to form ketones or other oxidized derivatives.
Reduction: The compound can be reduced to form different hydroxy derivatives.
Substitution: The hydroxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various reagents, depending on the desired substitution, can be employed.
Major Products:
Scientific Research Applications
15beta-Hydroxyprogesterone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other steroidal compounds.
Biology: The compound plays a role in studying steroid metabolism and enzyme activity.
Medicine: Research into its potential therapeutic applications, including its role in hormonal therapies and its effects on various biological pathways, is ongoing.
Industry: It is used in the production of steroid-based pharmaceuticals and other related products.
Mechanism of Action
The mechanism of action of 15beta-Hydroxyprogesterone involves its interaction with specific molecular targets and pathways. It acts on progesterone receptors and influences various biological processes, including reproductive functions and metabolic pathways. The hydroxylation at the 15beta position alters its binding affinity and activity compared to progesterone .
Comparison with Similar Compounds
Progesterone: The parent compound, differing by the absence of the hydroxy group at the 15beta position.
17alpha-Hydroxyprogesterone: Another hydroxylated derivative with the hydroxy group at the 17alpha position.
20alpha-Hydroxyprogesterone: Hydroxylated at the 20alpha position.
Uniqueness: 15beta-Hydroxyprogesterone is unique due to its specific hydroxylation pattern, which imparts distinct biological and chemical properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C21H30O3 |
---|---|
Molecular Weight |
330.5 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S,15R,17S)-17-acetyl-15-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O3/c1-12(22)17-11-18(24)19-15-5-4-13-10-14(23)6-8-20(13,2)16(15)7-9-21(17,19)3/h10,15-19,24H,4-9,11H2,1-3H3/t15-,16+,17-,18-,19-,20+,21-/m1/s1 |
InChI Key |
LEWIUXKKQXGQRR-XCEZYFHXSA-N |
Isomeric SMILES |
CC(=O)[C@H]1C[C@H]([C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O |
Canonical SMILES |
CC(=O)C1CC(C2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O |
Origin of Product |
United States |
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